3-Bromo-5-ethyl-2-fluorobenzaldehyde
Overview
Description
3-Bromo-5-ethyl-2-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8BrFO . It has a molecular weight of 231.06 . This compound is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1c(Br)cccc1C=O
. This indicates that the compound contains a fluorine atom (F) and a bromine atom (Br) attached to a benzene ring, with an ethyl group (-C=O) also attached to the ring . Chemical Reactions Analysis
3-Bromo-5-fluorobenzaldehyde is used as a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes . These reactions highlight the compound’s role as an intermediate in organic syntheses .Scientific Research Applications
Synthesis and Characterization
- Antimicrobial Screening of Fluorinated Chromones and Chlorochromones : Bromo-2-fluorobenzaldehyde, a related compound, is used in synthesizing chalcones and chromen-4-ones, which are then screened for antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).
- Synthesis of Fluorinated 1,5 – Benzothiazepines and Pyrazolines : 4-Bromo-2-fluorobenzaldehyde is utilized in creating chalcones that are then converted into benzothiazepines and pyrazolines, showcasing the compound's application in synthesizing novel organic structures (Jagadhani, Kundlikar, & Karale, 2015).
Analytical Development and Quality Control
- Analysis and Separation of Regioisomers in Drug Substance Production : 4-bromo-3-fluorobenzaldehyde, a similar compound, is analyzed for impurity control in active drug substance production, showcasing its role in ensuring the purity and safety of pharmaceuticals (Shen et al., 2016).
Drug Synthesis and Medicinal Chemistry
- Synthesis of Methyl 4-Bromo-2-methoxybenzoate : The compound 4-bromo-2-fluorobenzaldehyde is a precursor in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, indicating its utility in complex organic syntheses (Chen Bing-he, 2008).
Spectral and Structural Analysis
- Vibrational Spectra and Electronic Structure Calculations : Studies like vibrational spectra analysis of 2-bromo-5-fluorobenzaldehyde provide insights into the molecular structure and properties of similar compounds, which are essential for understanding their reactivity and potential applications (Hiremath & Sundius, 2009).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-5-ethyl-2-fluorobenzaldehyde is not available, compounds of similar structure, such as 2-Bromo-5-fluorobenzaldehyde, are classified as combustible and may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed .
Mechanism of Action
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its absorption and distribution in the body. The presence of the bromine and fluorine atoms could also influence its metabolic stability and excretion rate.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-5-ethyl-2-fluorobenzaldehyde . For instance, its solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution.
Properties
IUPAC Name |
3-bromo-5-ethyl-2-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGKCHCYMBTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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